molecular formula C13H14N2O2 B12443754 3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile CAS No. 887591-28-8

3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile

Cat. No.: B12443754
CAS No.: 887591-28-8
M. Wt: 230.26 g/mol
InChI Key: BVIYQRQIFHQBSJ-UHFFFAOYSA-N
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Description

3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a nitrile group and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile typically involves the reaction of 3-bromoacetophenone with morpholine under basic conditions to form the intermediate this compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can enhance the compound’s ability to interact with biological macromolecules, while the nitrile and ketone groups can participate in various chemical interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionamide: Similar structure but with an amide group instead of a nitrile.

    3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3-(3-Morpholin-4-YL-phenyl)-3-oxo-propanol: Similar structure but with an alcohol group instead of a nitrile.

Uniqueness

3-(3-Morpholin-4-YL-phenyl)-3-oxo-propionitrile is unique due to the presence of the nitrile group, which can participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the morpholine ring and the nitrile group also enhances its potential bioactivity, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

887591-28-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(3-morpholin-4-ylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C13H14N2O2/c14-5-4-13(16)11-2-1-3-12(10-11)15-6-8-17-9-7-15/h1-3,10H,4,6-9H2

InChI Key

BVIYQRQIFHQBSJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C(=O)CC#N

Origin of Product

United States

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